molecular formula C15H14N2O2 B7474909 3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide

3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No. B7474909
M. Wt: 254.28 g/mol
InChI Key: ZAOXGVMTIKWBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamide derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide are diverse. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, it has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide in lab experiments is its high potency and selectivity towards cancer cells and inflammatory pathways. However, the limitations of this compound include its relatively low solubility and stability, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of 3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide. These include the optimization of its chemical structure to improve its solubility and stability, the investigation of its pharmacokinetic and pharmacodynamic properties in vivo, and the exploration of its potential applications in other disease areas, such as neurodegenerative disorders and infectious diseases. Additionally, the development of novel drug delivery systems and combination therapies involving this compound may enhance its therapeutic efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide involves the reaction of 2-amino-5-methylbenzoic acid with 5-methylfurfural in the presence of a suitable catalyst. The resulting intermediate is then subjected to a series of reactions, including acylation and cyanoethylation, to obtain the final product.

Scientific Research Applications

The potential applications of 3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide in scientific research are vast. This compound has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, it has been demonstrated to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11-6-7-14(19-11)10-17(2)15(18)13-5-3-4-12(8-13)9-16/h3-8H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOXGVMTIKWBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide

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